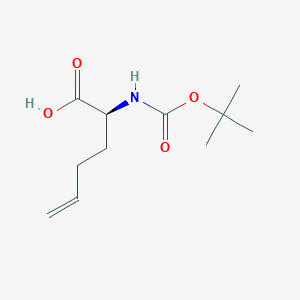
(2S)-Boc-2-amino-5-hexenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its functional groups .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, polarity, and reactivity. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Synthesis of 5-hydroxypipecolic acid
(2S)-Boc-2-amino-5-hexenoic acid has been utilized in the synthesis of 5-hydroxypipecolic acid through a series of chemical transformations, including oxidation and cyclization processes. This synthesis demonstrates the compound's utility in producing complex organic structures (Krishnamurthy et al., 2015).
Development of β-turn mimetics
In the field of peptide synthesis, derivatives of (2S)-Boc-2-amino-5-hexenoic acid have been used to create β-turn mimetics. This application is significant in the design of peptidomimetic compounds, which are important in pharmaceutical research (Gu et al., 2003).
Microbiological degradation of steroids
Research on microbial enzymes has used derivatives of (2S)-Boc-2-amino-5-hexenoic acid to study the degradation of steroid ring A. This work has implications for understanding steroid metabolism and the development of biotechnological applications (Coulter & Talalay, 1968).
Stereocontrolled synthesis of γ-branched amino acids
The compound has also been instrumental in the stereocontrolled synthesis of γ-branched amino acids, an area of chemistry that is critical for developing stereospecific pharmaceuticals and other biologically active compounds (D'aniello et al., 1996).
Modification of proteins in vivo
A significant application of this compound is in the incorporation of unsaturated amino acid analogs into proteins in vivo. This technique has potential for creating modified proteins with unique properties for research and therapeutic purposes (van Hest & Tirrell, 1998).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for the biosynthesis of nucleotides and certain amino acids.
Biochemical Pathways
For instance, it could potentially influence the one-carbon metabolic pathway, given the potential interaction with serine hydroxymethyl transferase .
Action Environment
The action, efficacy, and stability of (2S)-Boc-2-amino-5-hexenoic acid can be influenced by various environmental factors. For instance, pH levels can impact the ionization state of the molecule, potentially affecting its absorption and distribution . Additionally, the presence of other molecules or compounds in the environment could influence its stability and activity.
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIMZUPFMSNHTM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-Boc-2-amino-5-hexenoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(4,5,6,7-tetrahydrobenzotriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2420200.png)
![2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2420201.png)
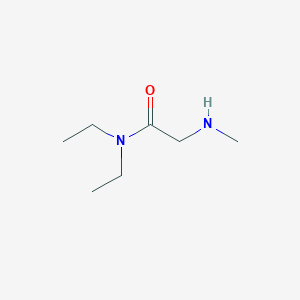
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2420205.png)
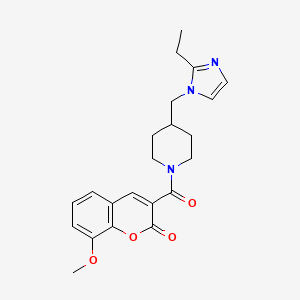
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2420210.png)
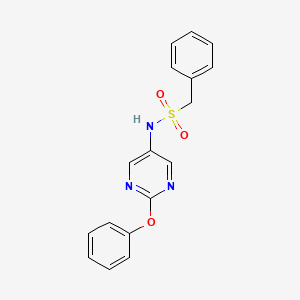
![1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2420214.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2420215.png)
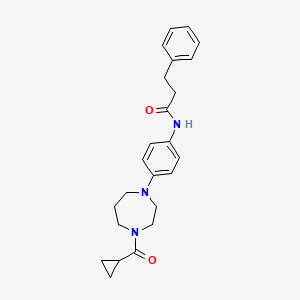


![Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate](/img/structure/B2420221.png)
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2420222.png)